molecular formula C17H18N4O3 B2759844 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034271-35-5

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2759844
CAS No.: 2034271-35-5
M. Wt: 326.356
InChI Key: BCCMAFIGCDWQJM-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(2-methylphenoxy)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-6-3-4-8-14(12)23-11-15(22)18-10-16-19-17(20-24-16)13-7-5-9-21(13)2/h3-9H,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCMAFIGCDWQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, particularly focusing on its pharmacological profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 1-methyl-1H-pyrrole and oxadiazole derivatives, which are combined through various coupling reactions. The synthetic route often requires specific reagents and conditions to achieve high yields and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a candidate for cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity
Research indicates that this compound has significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that this compound reduced cell viability in human cancer cells by over 50% at concentrations of 10 µM after 24 hours of treatment .

Antimicrobial Activity
The compound also shows promising antimicrobial activity. In vitro assays have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Cancer Study
    • Objective : To evaluate the anticancer effects on breast cancer cells.
    • Findings : The compound induced significant apoptosis and cell cycle arrest at G0/G1 phase at concentrations above 5 µM.
    • : Suggests potential for development as an anticancer therapeutic agent.
  • Antimicrobial Efficacy Study
    • Objective : To assess antimicrobial properties against common pathogens.
    • Findings : Effective against Staphylococcus aureus and Escherichia coli with MIC values indicating strong activity.
    • : Supports further investigation into its use as an antimicrobial agent.
  • Anti-inflammatory Activity Assessment
    • Objective : To determine effects on inflammatory markers.
    • Findings : Inhibition of TNF-alpha production was observed in lipopolysaccharide-stimulated macrophages.
    • : Highlights potential for treating inflammatory conditions.

Data Tables

Biological ActivityMethodologyResultsReference
AnticancerCell viability assay>50% reduction at 10 µM
AntimicrobialMIC determinationMIC: 8–32 µg/mL
Anti-inflammatoryCytokine assayReduced TNF-alpha and IL-6 production

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